3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide
Overview
Description
3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C13H8Br2ClNO2 It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route is as follows:
Bromination: The starting material, 2-hydroxybenzamide, is brominated using bromine in the presence of a suitable solvent such as acetic acid. This step introduces bromine atoms at the 3 and 5 positions of the benzene ring.
Amide Formation: The brominated intermediate is then reacted with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: The major product is 3,5-dibromo-N-(4-chlorophenyl)-2-oxobenzamide.
Reduction: The major product is N-(4-chlorophenyl)-2-hydroxybenzamide.
Substitution: The major products depend on the substituents introduced, such as 3,5-dialkyl-N-(4-chlorophenyl)-2-hydroxybenzamide.
Scientific Research Applications
3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(3,5-dibromobenzoyl)urea
- N-(4-Chlorophenyl)-3,5-dibromopyridine-2-amine
Uniqueness
3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. Its hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2ClNO2/c14-7-5-10(12(18)11(15)6-7)13(19)17-9-3-1-8(16)2-4-9/h1-6,18H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVILFKWXBZXAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326284 | |
Record name | 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6149-62-8 | |
Record name | NSC526300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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